N,N'-diisopropylbenzylisourea
Description
N,N'-Diisopropylbenzylisourea (C₁₄H₂₂N₂O, molecular weight: 234.34 g/mol) is a urea derivative characterized by a benzyl group and two isopropyl substituents on the nitrogen atoms of the urea backbone . The compound’s structure imparts unique steric and electronic properties due to the bulky isopropyl groups, which may influence its reactivity and solubility in organic solvents. Current applications are primarily restricted to laboratory research, as indicated by its classification in .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-benzyl-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C14H22N2O/c1-11(2)15-14(17)16(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17) |
InChI Key |
QXZLNWWKBYVQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Functional Groups : this compound’s urea group (-NH-C(=O)-NH-) differentiates it from amides (e.g., N,N-Diisopropylbenzamide) and amines (e.g., N,N-Diisopropylethylamine). Ureas generally exhibit higher hydrogen-bonding capacity compared to amides, influencing solubility and intermolecular interactions .
Physicochemical Properties
- Boiling Points : Data for N,N-Diisopropylbenzamide () and N,N-Diisopropylethylamine () suggest lower boiling points for smaller, less polar compounds (e.g., 129.24 g/mol amine vs. 234.34 g/mol urea).
- Solubility : The urea’s hydrogen-bonding capacity may enhance solubility in polar aprotic solvents compared to purely alkylated amines .
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